2-Azido-3-methylpyridine
Overview
Description
2-Azido-3-methylpyridine is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used as intermediates in organic synthesis The structure of this compound consists of a pyridine ring substituted with an azido group at the second position and a methyl group at the third position
Mechanism of Action
Target of Action
It’s structurally related compound, 3-methylpyridine, has been shown to interact with collagenase 3 and stromelysin-1 in humans . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Azido compounds like 3’-azido-3’-deoxythymidine (azt) have been shown to inhibit hiv-1 reverse transcriptase, a key enzyme in the replication of hiv-1 . This suggests that azido compounds can interact with their targets to inhibit key biological processes.
Biochemical Pathways
Drug metabolism generally involves a variety of chemical reactions including oxidation, reduction, hydrolysis, hydration, conjugation, and condensation . These pathways are crucial as they can determine whether a drug shows any pharmacological or toxicological activity .
Pharmacokinetics
A structurally related compound, 3’-azido-2’,3’-dideoxy-5-methylcytidine, was found to have a half-life of 27 hours in rats . The oral bioavailability was about 21 percent . These properties can significantly impact the bioavailability of the compound.
Result of Action
Azo dye derivatives incorporating heterocyclic scaffolds have shown good activity towards the human colon cell line (hct116) to inhibit the growth of cancerous cells .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound. For instance, the chemoselectivity of reactions involving 2-fluoro-3-methylpyridine (a compound related to 2-Azido-3-methylpyridine) was found to be counterion dependent . This suggests that environmental factors such as pH, temperature, and presence of other ions can influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-methylpyridine typically involves the azidation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted pyridines.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols, typically under mild conditions.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the [3+2] cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution Reactions: Substituted pyridines.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amino derivatives of pyridine.
Scientific Research Applications
2-Azido-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, such as labeling biomolecules with fluorescent tags.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
3-Methylpyridine: Lacks the azido group, making it less reactive in certain chemical reactions.
2-Azidopyridine: Similar structure but without the methyl group, which can affect its reactivity and applications.
2-Azido-4-methylpyridine: Similar structure but with the methyl group at a different position, which can influence its chemical behavior.
Properties
IUPAC Name |
2-azido-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRYWTCSUBLKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614460 | |
Record name | 2-Azido-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212182-34-8 | |
Record name | 2-Azido-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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